molecular formula C13H9F3N2O3 B303208 N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide

N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide

Cat. No. B303208
M. Wt: 298.22 g/mol
InChI Key: AHLBTVLDDOTVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as TFA-F2C-NH2 and is widely used for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TFA-F2C-NH2 involves the formation of a covalent bond between the compound and the target protein. This covalent bond results in a change in the protein's conformation, which can lead to the inhibition or activation of the protein's activity.
Biochemical and Physiological Effects:
TFA-F2C-NH2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. TFA-F2C-NH2 has also been shown to induce apoptosis in cancer cells. Additionally, TFA-F2C-NH2 has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using TFA-F2C-NH2 in lab experiments is its high selectivity for target proteins. Additionally, TFA-F2C-NH2 is a fluorescent probe, which allows for easy detection of protein-ligand interactions. However, one of the limitations of using TFA-F2C-NH2 is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the use of TFA-F2C-NH2 in scientific research. One future direction is the development of new fluorescent probes based on the structure of TFA-F2C-NH2. Additionally, TFA-F2C-NH2 could be used to study the mechanism of action of new enzymes and proteins. Finally, TFA-F2C-NH2 could be used in drug discovery to identify new compounds that can bind to target proteins.
Conclusion:
TFA-F2C-NH2 is a unique chemical compound that has gained significant attention in the field of scientific research. Its high selectivity for target proteins and fluorescent properties make it a valuable tool for studying protein-ligand interactions. While there are limitations to its use, the future directions for TFA-F2C-NH2 in scientific research are promising.

Synthesis Methods

The synthesis of TFA-F2C-NH2 involves the reaction of 4-aminophenylfuran-2-carboxylate with trifluoroacetic anhydride. The reaction takes place in the presence of a catalyst such as triethylamine. The resulting product is purified using column chromatography to obtain pure TFA-F2C-NH2.

Scientific Research Applications

TFA-F2C-NH2 has been widely used in scientific research for its unique properties. It is commonly used as a fluorescent probe to detect protein-ligand interactions. TFA-F2C-NH2 has also been used as a tool to study the binding of small molecules to proteins. Additionally, TFA-F2C-NH2 has been used to study the mechanism of action of various enzymes.

properties

Product Name

N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide

Molecular Formula

C13H9F3N2O3

Molecular Weight

298.22 g/mol

IUPAC Name

N-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C13H9F3N2O3/c14-13(15,16)12(20)18-9-5-3-8(4-6-9)17-11(19)10-2-1-7-21-10/h1-7H,(H,17,19)(H,18,20)

InChI Key

AHLBTVLDDOTVCT-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(F)(F)F

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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